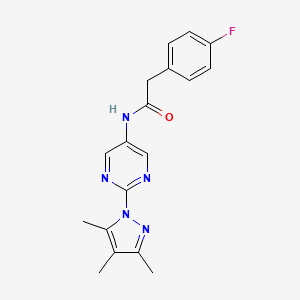

2-(4-fluorophenyl)-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide

CAS No.: 1421473-76-8

Cat. No.: VC4677887

Molecular Formula: C18H18FN5O

Molecular Weight: 339.374

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421473-76-8 |

|---|---|

| Molecular Formula | C18H18FN5O |

| Molecular Weight | 339.374 |

| IUPAC Name | 2-(4-fluorophenyl)-N-[2-(3,4,5-trimethylpyrazol-1-yl)pyrimidin-5-yl]acetamide |

| Standard InChI | InChI=1S/C18H18FN5O/c1-11-12(2)23-24(13(11)3)18-20-9-16(10-21-18)22-17(25)8-14-4-6-15(19)7-5-14/h4-7,9-10H,8H2,1-3H3,(H,22,25) |

| Standard InChI Key | DTSSWYQQAODZIT-UHFFFAOYSA-N |

| SMILES | CC1=C(N(N=C1C)C2=NC=C(C=N2)NC(=O)CC3=CC=C(C=C3)F)C |

Introduction

2-(4-Fluorophenyl)-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. Its structure integrates a fluorophenyl group, a trimethylpyrazole moiety, and a pyrimidine ring. Such compounds often exhibit diverse biological activities depending on their functional groups and molecular architecture.

Structural Features

The compound consists of:

-

Fluorophenyl group: Enhances lipophilicity and can contribute to biological activity through hydrophobic interactions or halogen bonding.

-

Trimethylpyrazole unit: Known for its role in improving metabolic stability and binding affinity in bioactive molecules.

-

Pyrimidinyl group: Commonly found in pharmaceuticals due to its ability to form hydrogen bonds with biological targets.

Potential Applications

Based on structural analogs and related studies:

-

Pharmacological Potential:

-

Molecular Docking Insights:

Synthesis Overview

While specific synthesis routes for this compound are not directly available in the provided references, general strategies for similar compounds involve:

-

Step 1: Formation of the pyrazole core through condensation reactions using methylhydrazine derivatives.

-

Step 2: Functionalization of the pyrimidine ring via nucleophilic substitution or coupling reactions.

-

Step 3: Linking the fluorophenyl acetamide group using acylation or amidation reactions.

Analytical Characterization

To confirm the structure of such compounds, common analytical techniques include:

-

NMR Spectroscopy (¹H and ¹³C): Provides detailed information about hydrogen and carbon environments.

-

Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

-

X-ray Crystallography: Determines three-dimensional molecular geometry.

Research Findings on Related Compounds

A comparison of related compounds provides insights into potential activities:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume